![molecular formula C17H14F2N4O B2414066 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034322-07-9](/img/structure/B2414066.png)
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Description
The compound “2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is an organic compound . It is offered by Benchchem for CAS No. 2034322-07-9.
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .Mechanism of Action
Target of Action
The primary targets of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide are the Janus kinase (JAK) family of proteins , specifically TYK2, JAK1, JAK2, and JAK3 . These proteins play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .
Mode of Action
This compound acts as a potent inhibitor of the JAK family proteins . It binds to these proteins and inhibits their activity, thereby disrupting the signaling pathways they are involved in . The inhibition constants (Ki) for TYK2, JAK1, JAK2, and JAK3 are 4.8, 0.7, 0.7, and 0.4 nM respectively .
Biochemical Pathways
By inhibiting the JAK family proteins, this compound affects several biochemical pathways. For instance, it demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) .
Pharmacokinetics
It is known to beorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The inhibition of JAK family proteins by this compound leads to a disruption in the signaling pathways they are involved in. This can result in a variety of molecular and cellular effects, depending on the specific pathway and cell type involved. For example, blocking the IL-12 pathway can modulate immune responses .
properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-2-1-3-15(19)16(14)17(24)21-8-9-23-11-13(10-22-23)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWHPJXLZLJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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